(S)-Azepan-3-amine hydrochloride is a chiral amine compound characterized by its seven-membered cyclic structure containing one nitrogen atom. Its molecular formula is and it has a molar mass of approximately 114.19 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like besifloxacin hydrochloride .
The biological activity of (S)-azepan-3-amine hydrochloride is primarily linked to its role as a precursor in the synthesis of various bioactive compounds. Its derivatives exhibit antibacterial properties, particularly as intermediates in the synthesis of fluoroquinolone antibiotics. The compound's chirality plays a significant role in its biological interactions, influencing the pharmacodynamics and pharmacokinetics of the final pharmaceutical products .
Several methods have been developed for synthesizing (S)-azepan-3-amine hydrochloride:
(S)-Azepan-3-amine hydrochloride finds applications in:
Studies on (S)-azepan-3-amine hydrochloride often focus on its interactions with biological systems, particularly its binding affinities and mechanisms of action when used as an intermediate for drug synthesis. Research indicates that the chirality of this compound significantly affects its interaction with biological targets, influencing efficacy and safety profiles of resultant drugs .
Several compounds share structural similarities with (S)-azepan-3-amine hydrochloride. Here are some notable examples:
The uniqueness of (S)-azepan-3-amine hydrochloride lies in its specific stereochemistry, which is crucial for the desired pharmacological effects in drug development compared to its similar compounds.
Cyclization remains a cornerstone for constructing the azepane scaffold, with recent innovations emphasizing regioselectivity and stereochemical fidelity. A prominent method involves the osmium-catalyzed tethered aminohydroxylation (TA) of allylic alcohols derived from carbohydrate precursors. For instance, d-mannose-derived allylic alcohols undergo TA with K~2~OsO~2~(OH)~4~ to install the C–N bond with complete regio- and stereocontrol, yielding oxazolidinone intermediates in 98% efficiency. Subsequent hydrolysis and intramolecular reductive amination (RA) afford the azepane ring, though competing pathways may lead to bicyclic N,O-acetals under hydrogenolytic conditions.
Alternative cyclization routes include ring-closing metathesis (RCM) of diene precursors and nitrogen nucleophilic ring-opening of cyclic sulfates. The latter, demonstrated by Dhavale and co-workers, leverages asymmetric hydroxylation and RA to achieve pentahydroxylated azepanes. Comparatively, RCM offers modularity but faces challenges in stereochemical control, often requiring chiral catalysts to enforce enantioselectivity.
| Method | Catalyst/Reagent | Yield (%) | Stereocontrol | Key Advantage |
|---|---|---|---|---|
| TA + RA | K~2~OsO~2~(OH)~4~ | 89 | Complete | High regio/stereoselectivity |
| RCM | Grubbs catalyst | 75–85 | Moderate | Modular diene precursors |
| Nucleophilic ring-opening | LiOH/NaOH | 70–80 | Partial | Compatibility with carbohydrates |
Photochemical strategies for azepane synthesis, though less explored in the provided literature, theoretically offer unique advantages in accessing strained ring systems. Dearomative ring expansions of aromatic precursors via [4+3] or [5+2] cycloadditions under UV irradiation could provide rapid access to azepane cores. However, current research emphasizes thermal and catalytic methods, with limited examples of photochemical routes in the context of (S)-azepan-3-amine hydrochloride. Future investigations may explore visible-light-mediated catalysis to enhance selectivity and reduce energy input.
Lewis acids play a pivotal role in modulating reaction pathways and stereochemical outcomes. In the TA strategy, osmium catalysts enable syn-aminohydroxylation, minimizing A strain to favor the desired S configuration at the critical C-6 position. Conversely, Cu(I) catalysts facilitate tandem transformations for trifluoromethyl-substituted azepines, though their application to (S)-azepan-3-amine remains underexplored. The choice of Lewis acid also impacts downstream cyclization: Pd/C catalysts under hydrogenation conditions favor azepane formation (27% yield), whereas acidic conditions promote competing N,O-acetal byproducts.
Enantioselective access to (S)-azepan-3-amine hydrochloride has been achieved through asymmetric cross-metathesis and hydrogenation. The Donohoe TA approach, combined with RA, establishes the S configuration with high fidelity, as confirmed by X-ray crystallography. Cross-metathesis of vinylmagnesium bromide with d-mannose-derived aldehydes installs the initial stereocenter, while subsequent hydrogenation ensures retention of chirality during cyclization. This method contrasts with earlier RA-based strategies, which suffered from low selectivity (<50% ee) until the introduction of tethered aminohydroxylation.
| Step | Technique | Stereochemical Outcome | Yield (%) |
|---|---|---|---|
| Allylic alcohol synthesis | Vinyl Grignard addition | R configuration | 72 |
| TA reaction | Os-catalyzed | S at C-6 | 98 |
| Reductive amination | LiOH/NaOH | Retention of S | 89 |
Azepane derivatives exhibit broad-spectrum antimicrobial activity through various molecular mechanisms [9] [10]. A-azepano-triterpenoids and related derivatives demonstrated strong antimicrobial activities against key ESKAPE pathogens [9]. Azepanouvaol 8, 3-amino-3,4-seco-4(23)-en derivatives of uvaol 21 and glycyrrhetol-dien 22, along with azepano-glycyrrhetol-tosylate 32, showed strong antimicrobial activities against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations ≤ 0.15 μM [9].
These activities exceeded the effectiveness of the antibiotic vancomycin, establishing azepane derivatives as potential alternatives to conventional antimicrobial agents [9]. Azepanobetulinic acid cyclohexyl amide 4 exhibited significant bacteriostatic effects against MRSA with minimum inhibitory concentrations ≤ 0.15 μM and demonstrated low cytotoxicity to HEK-293 cells with a selectivity index of 133 [9].
Seven-membered heterocyclic compounds, specifically oxazepine derivatives, have shown exceptional antimicrobial activity against both bacterial and fungal pathogens [10]. The newly synthesized oxazepine compounds exhibited very high antimicrobial activity against tested bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, as well as fungi including Candida albicans and Aspergillus flavus [10].
Azepane-containing compounds demonstrate significant antiviral activity against DNA viruses [9] [11]. Azepanobetulin 1, azepanouvaol 8, and azepano-glycyrrhetol 15 showed high potency against human cytomegalovirus with EC50 values of 0.15, 0.11, and 0.11 μM respectively [9]. The selectivity indexes for these compounds were 115, 136, and 172 respectively, indicating favorable therapeutic windows [9].
Tryptophan derivatives containing azepine moieties have been developed as antiviral agents against tobacco mosaic virus [11]. Compounds 5c, 6a, 6h, 6t, 6v, and 6y exhibited higher inactivation, curative, and protection activities in vivo compared to ribavirin at 500 mg/L concentration [11]. Compound 6y showed activities comparable to ningnanmycin with 57±2% inactivation, 55±3% curative activity, and 58±1% protection activity [11].
Table 2: Antimicrobial and Antiviral Activity Data
| Compound | Target Organism | Activity Type | MIC/EC50 Value | Selectivity Index | Reference |
|---|---|---|---|---|---|
| Azepanouvaol 8 | MRSA | Antimicrobial | ≤ 0.15 μM | - | [9] |
| Azepanobetulinic acid 4 | MRSA | Bacteriostatic | ≤ 0.15 μM | 133 | [9] |
| Azepanobetulin 1 | HCMV | Antiviral | 0.15 μM | 115 | [9] |
| Azepanouvaol 8 | HCMV | Antiviral | 0.11 μM | 136 | [9] |
| Compound 6y | TMV | Antiviral | 500 mg/L | - | [11] |
Biphenyloxy-alkyl derivatives of azepane have emerged as highly selective histamine H3 receptor ligands with therapeutic potential for neurological disorders [12] [13]. The compound 1-(6-(3-phenylphenoxy)hexyl)azepane demonstrated the highest affinity among all tested compounds with a Ki value of 18 nM [12]. Two para-biphenyl derivatives, 1-(5-(4-phenylphenoxy)pentyl)azepane with Ki = 34 nM, classified as antagonists in cyclic adenosine monophosphate accumulation assays with IC50 = 9 nM [12].
The azepane ring participates in crucial hydrophobic interactions with Phe103, Trp119, and Ile199 within the histamine H3 receptor binding site [13]. These interactions, combined with cation-π interactions, contribute to the high binding affinity observed for azepane-containing ligands [13]. The 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4b displayed a Ki value of 0.012 μM, representing one of the most potent histamine H3 receptor ligands reported [14].
Azepane derivatives exhibit multitargeting potential for neurological disorders, particularly Alzheimer's disease, through simultaneous histamine H3 receptor antagonism and cholinesterase inhibition [13] [14]. The compound E153, 1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane, exhibited promising in vitro affinity for human histamine H3 receptor with a Ki value of 33.9 nM and demonstrated inhibitory activity toward equine serum butyrylcholinesterase with an IC50 of 590 nM [13] [15].
This dual-targeting approach addresses multiple pathological mechanisms in neurodegenerative diseases [14]. Compound E153 also showed inhibitory activity toward human monoamine oxidase B with an IC50 of 243 nM, expanding its therapeutic potential [15]. In vivo studies using the Passive Avoidance Task demonstrated that compound E153 effectively alleviated memory deficits caused by scopolamine [15].
Benzothiazole-based azepane derivatives represent another class of multitargeted neurological agents [14]. Compound 3s, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, emerged as the most promising multitarget-directed ligand with a Ki value of 0.036 μM at histamine H3 receptor and IC50 values of 6.7 μM, 2.35 μM, and 1.6 μM toward acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B respectively [14].
Table 3: Histamine H3 Receptor Inhibition Data
| Compound | Ki Value (nM) | Additional Targets | IC50 Values | Reference |
|---|---|---|---|---|
| 1-(6-(3-phenylphenoxy)hexyl)azepane | 18 | - | - | [12] |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | 34 | cAMP accumulation | 9 nM | [12] |
| Benzothiazole derivative 4b | 12 | - | - | [14] |
| E153 | 33.9 | BuChE, MAO-B | 590 nM, 243 nM | [15] |
| Compound 3s | 36 | AChE, BuChE, MAO-B | 6.7 μM, 2.35 μM, 1.6 μM | [14] |
D-manno-azepane derivatives preserving the N-butyl chain demonstrated β-glucosidase inhibition with IC50 184 μM, comparable to miglustat with IC50 172 μM [16]. The L-ido-azepane compound 40b displayed nearly twice the activity of the corresponding D-gluco-piperidine miglustat drug with IC50 80 μM [16]. These findings highlight the importance of azepane ring stereochemistry in determining glucosidase selectivity and potency [16].
The effectiveness of azepane derivatives as α-glucosidase inhibitors depends critically on structural modifications and stereochemical configurations [16] [17]. Besides α-glucosidase inhibition, miglitol and L-ido-azepane derivatives proved to be the strongest β-glucosidase inhibitors of their respective series with IC50 values of 4 μM [16]. This dual inhibitory activity provides potential advantages for comprehensive metabolic regulation [16].
Recent investigations into acyl pyrazole sulfonamides have demonstrated that structural modifications can significantly enhance glucosidase inhibitory activity [17]. While not directly azepane-based, these studies provide insights into optimization strategies that could be applied to azepane scaffolds [17]. The presence of electron-withdrawing groups such as chlorine at meta- and para-positions increased inhibitory potential, while electron-donating groups like methoxy showed decreased enzyme inhibitory activity [17].
Azepine sulfonamides have also been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1, demonstrating the versatility of azepane-based enzyme inhibition strategies [18]. Structure-activity relationship studies at the 4-position of the azepane ring resulted in the discovery of compound 30 with an 11β-HSD1 IC50 of 3.0 nM [18].
Table 4: α-Glucosidase Inhibition Data for Azepane Derivatives
| Compound | Enzyme Target | IC50 Value | Comparison Standard | Reference |
|---|---|---|---|---|
| L-ido-azepane (N-hydroxylethyl) | α-glucosidase | 138 μM | DNJ (134 μM) | [16] |
| D-manno-azepane (N-butyl) | β-glucosidase | 184 μM | Miglustat (172 μM) | [16] |
| L-ido-azepane 40b | β-glucosidase | 80 μM | Miglustat (172 μM) | [16] |
| Miglitol | α/β-glucosidase | 4 μM | - | [16] |
| Azepine sulfonamide 30 | 11β-HSD1 | 3.0 nM | - | [18] |
The optimization of functional groups in azepane-based compounds represents a fundamental approach to enhancing biological activity and selectivity. The seven-membered azepane ring system serves as a versatile scaffold that can accommodate various substituents while maintaining structural integrity and bioactivity [1] [2].
The stereochemical configuration at the carbon-3 position is particularly crucial for biological activity. Studies on cathepsin K inhibitors have demonstrated that the (S)-configuration at carbon-4 in related azepanone derivatives provides optimal binding affinity, with the compound exhibiting a Ki value of 0.16 nM and 42% oral bioavailability in rat models [3]. The importance of stereochemistry extends beyond simple potency, as it directly influences the conformational preferences of the azepane ring and its ability to adopt bioactive conformations within protein binding sites.
Methyl substitution patterns on the azepane ring have revealed distinct structure-activity relationships. The introduction of a methyl group at the carbon-7 position in the cis-configuration has been shown to enhance both potency and pharmacokinetic properties significantly. The 4S-7-cis-methylazepanone derivative demonstrated a remarkable Ki value of 0.041 nM against human cathepsin K, coupled with 89% oral bioavailability and reduced in vivo clearance (19.5 mL/min/kg) compared to the parent compound [4]. This enhancement is attributed to the methyl group's ability to lock the azepane ring in a conformation that maximizes favorable interactions with the enzyme active site.
The position and stereochemistry of substituents critically influence biological activity. While 5-cis-methylazepanone derivatives maintain high potency, 6-trans-methylazepanone shows reduced activity, indicating that substituent positioning can disrupt optimal protein-ligand interactions [5]. This pattern suggests that the enzyme binding site has specific geometric requirements that can be either satisfied or violated depending on the precise placement of substituents.
Table 1: Structure-Activity Relationships of Azepane Derivatives
| Target/Application | Compound/Modification | Key Finding | Structural Effect |
|---|---|---|---|
| Cathepsin K Inhibition | 4S-Azepanone (parent) | Ki = 0.16 nM, 42% oral bioavailability | C-4 S stereochemistry critical |
| Cathepsin K Inhibition | 4S-7-cis-Methylazepanone | Ki = 0.041 nM, 89% oral bioavailability | cis-Methyl provides optimal binding |
| Cathepsin K Inhibition | 5-cis-Methylazepanone | High potency maintained | Maintains active conformation |
| Cathepsin K Inhibition | 6-trans-Methylazepanone | Reduced potency | Disrupts optimal binding |
| PKB/PKA Inhibition | Balanol-derived azepane ester | IC50 = 5 nM but plasma unstable | Ester linkage unstable |
| PKB/PKA Inhibition | Azepane amide derivative | IC50 = 4 nM, plasma stable | Amide linkage stable |
| Neurotransmitter Transporters | N-Benzylated azepane | Potent NET inhibition | N-Benzylation enhances activity |
| Neurotransmitter Transporters | Fused bicyclic azepane | Selective dopamine transporter activity | Ring fusion modulates selectivity |
N-substitution represents another critical avenue for functional group optimization. The introduction of benzyl groups at the nitrogen atom has been shown to dramatically enhance activity against neurotransmitter transporters. N-benzylated azepane derivatives demonstrated potent inhibition of the norepinephrine transporter, with selectivity ratios favoring norepinephrine over dopamine and serotonin transporters [6]. This effect is attributed to the benzyl group's ability to engage in favorable π-π stacking interactions with aromatic amino acid residues in the transporter binding site.
The choice of linking groups in azepane derivatives significantly impacts both biological activity and metabolic stability. Initial studies on protein kinase B inhibitors revealed that ester linkages, while providing nanomolar potency (IC50 = 5 nM), suffered from plasma instability that rendered them unsuitable for therapeutic development [7]. The replacement of ester linkages with amide bonds maintained comparable potency (IC50 = 4 nM) while dramatically improving plasma stability, demonstrating the importance of metabolically stable functional groups in drug design.
Fluorine substitution has emerged as a particularly effective strategy for functional group optimization. The introduction of fluorine atoms at strategic positions on the azepane ring provides multiple advantages, including enhanced metabolic stability, improved membrane permeability, and most importantly, precise conformational control [8]. Unlike hydroxyl groups, which show weaker conformational biasing effects, fluorine substitution can effectively restrict the azepane ring to a single major conformation, thereby improving binding selectivity and potency.
The conformational flexibility of the azepane ring system plays a crucial role in determining biological activity through stereoelectronic effects. The seven-membered ring can adopt multiple low-energy conformations, each with distinct geometric and electronic properties that influence protein-ligand interactions [9]. This conformational diversity, while providing opportunities for diverse biological activities, also presents challenges in achieving selectivity and predictable structure-activity relationships.
The azepane ring exhibits characteristic conformational preferences that are governed by stereoelectronic effects. The nitrogen atom's lone pair participates in stabilizing interactions that influence the ring's preferred conformations. Natural bond orbital calculations have revealed that the nitrogen lone pair can engage in hyperconjugative interactions with adjacent σ* orbitals, thereby influencing the ring's electronic distribution and conformational preferences [10]. These interactions become particularly important when the nitrogen is protonated, as the positive charge alters the electronic environment and can stabilize specific conformational states.
Gauche effects represent a fundamental stereoelectronic phenomenon that significantly impacts azepane conformational behavior. The preference for gauche arrangements between electronegative substituents and the ring nitrogen has been demonstrated through both experimental and computational studies [11]. When fluorine substituents are introduced at specific positions on the azepane ring, they can engage in favorable gauche interactions with the nitrogen atom, effectively biasing the ring toward a single major conformation. This conformational control has been shown to enhance biological activity by pre-organizing the ligand in its bioactive conformation.
The stereochemical configuration of substituents profoundly influences stereoelectronic effects. Studies on monofluorinated azepanes have revealed that only specific stereoisomers can achieve optimal conformational control [8]. When the fluorine substituent is positioned to simultaneously satisfy the pseudo-diequatorial preference, the azido gauche effect, and the fluorine gauche effect, the resulting compound exhibits a single dominant conformation with enhanced biological activity. This synergistic effect demonstrates the importance of considering multiple stereoelectronic factors in drug design.
Table 2: Stereoelectronic Effects in Azepane Derivatives
| Effect Type | Substituent | Conformational Impact | Biological Consequence |
|---|---|---|---|
| Gauche Effect | C-F bond | Single major conformation | Enhanced binding selectivity |
| Gauche Effect | C-N bond | Influences nitrogen basicity | Modulates protein interactions |
| Hyperconjugation | N lone pair | Stabilizes ring conformations | Affects binding affinity |
| Dipole Interactions | Fluorine | Restricts ring flexibility | Improves potency |
| Anomeric Effects | Heteroatom substituents | Axial preference | Alters binding geometry |
The introduction of multiple fluorine atoms can lead to complex stereoelectronic effects that do not always result in additive benefits. Difluorinated azepanes have been shown to exhibit more complex conformational behavior than their monofluorinated counterparts, with multiple competing stereoelectronic effects that can result in reduced conformational control [12]. This observation highlights the importance of careful stereoelectronic design, as the addition of multiple electron-withdrawing groups can lead to unexpected conformational outcomes.
The influence of stereoelectronic effects extends beyond simple conformational control to impact the electronic properties of the azepane nitrogen. The basicity of the nitrogen atom can be modulated by substituents through inductive and resonance effects, which in turn affects the compound's ability to form hydrogen bonds and electrostatic interactions with protein targets [10]. This electronic modulation provides an additional dimension for optimizing biological activity beyond purely steric considerations.
Ring strain and its relief through stereoelectronic effects represent important factors in azepane conformational behavior. The seven-membered ring experiences moderate ring strain that can be relieved through specific conformational arrangements. The adoption of conformations that minimize ring strain while maximizing favorable stereoelectronic interactions represents a balance that ultimately determines the compound's biological activity profile [9].
Molecular recognition in azepane-protein complexes is fundamentally driven by complementary intermolecular interactions, with hydrogen bonding and π-stacking representing the most significant contributors to binding affinity and selectivity. The azepane scaffold provides multiple sites for engaging in these interactions, including the nitrogen atom, substituent functional groups, and aromatic moieties that may be present in larger molecular architectures [7].
Hydrogen bonding interactions involving the azepane nitrogen atom are particularly crucial for biological activity. When protonated under physiological conditions, the nitrogen can serve as a hydrogen bond donor, forming critical interactions with negatively charged amino acid residues in protein binding sites. Crystal structures of protein kinase-azepane complexes have revealed that the protonated nitrogen forms essential hydrogen bonds with aspartic acid residues, with these interactions being fundamental to the compound's binding affinity [7]. The geometric requirements for these hydrogen bonds are stringent, requiring precise positioning of the azepane ring to achieve optimal binding.
The carbonyl groups present in azepane derivatives can function as hydrogen bond acceptors, providing additional opportunities for molecular recognition. In protein kinase inhibitors, the carbonyl oxygen atoms of amide linkages have been shown to engage in hydrogen bonding networks with the protein's ribose binding subsite [7]. These interactions not only contribute to binding affinity but also influence the compound's selectivity profile by engaging with specific protein regions that may vary between different targets.
π-π stacking interactions play a crucial role in azepane derivatives that incorporate aromatic substituents. The benzyl groups commonly found in neurotransmitter transporter inhibitors can engage in favorable π-π stacking interactions with aromatic amino acid residues in the protein binding site [6]. These interactions are particularly important for compounds targeting neurotransmitter transporters, where the binding sites are rich in aromatic residues that can participate in stacking interactions. The geometry of these interactions is critical, with face-to-face arrangements generally providing stronger binding than edge-to-face orientations.
Table 3: Molecular Recognition Interactions in Azepane Derivatives
| Interaction Type | Azepane Feature | Biological Target | Effect on Activity |
|---|---|---|---|
| Hydrogen Bonding | Protonated nitrogen | Cathepsin K active site | Critical for binding |
| Hydrogen Bonding | Amide carbonyl | Protein kinase ATP site | Modulates selectivity |
| π-π Stacking | Aromatic substituents | Transporter aromatic residues | Enhances binding affinity |
| π-π Stacking | Benzyl groups | Protein binding pockets | Increases potency |
| Hydrophobic Interactions | Alkyl substituents | Hydrophobic binding regions | Improves membrane permeability |
| Electrostatic Interactions | Nitrogen lone pair | Negatively charged residues | Stabilizes protein complex |
The cooperativity between hydrogen bonding and π-stacking interactions represents a sophisticated aspect of molecular recognition in azepane systems. Studies have shown that when hydrogen bonds form between azepane derivatives and protein targets, the presence of additional π-stacking interactions can enhance the overall binding affinity through cooperative effects [13]. This cooperativity arises from the mutual stabilization of the two interaction types, with π-stacking interactions helping to properly orient the molecule for optimal hydrogen bonding, while hydrogen bonds provide the precise geometric constraints necessary for effective π-stacking.
Hydrophobic interactions contribute significantly to the binding affinity of azepane derivatives, particularly for membrane-associated proteins such as neurotransmitter transporters. The alkyl substituents on the azepane ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the protein binding site [5]. These interactions are especially important for compounds that must traverse lipid membranes, as they contribute to both binding affinity and membrane permeability.
The role of water molecules in azepane-protein recognition cannot be overlooked. Structured water molecules often mediate interactions between azepane derivatives and their protein targets, forming hydrogen bonding networks that bridge the ligand and protein surfaces [14]. These water-mediated interactions can be both beneficial and detrimental to binding, depending on the specific system. In some cases, the displacement of high-energy water molecules from the protein binding site upon ligand binding provides a favorable entropic contribution to the overall binding affinity.
Electrostatic interactions between azepane derivatives and protein targets extend beyond simple hydrogen bonding to include longer-range coulombic interactions. The nitrogen lone pair can engage in electrostatic interactions with positively charged regions of proteins, while the dipole moments of substituents such as fluorine can interact with complementary electrostatic environments in the protein binding site [15]. These interactions are particularly important for binding selectivity, as they can discriminate between proteins with different electrostatic surface properties.
The molecular recognition properties of azepane derivatives are highly dependent on the specific substitution pattern and stereochemistry of the ring system. The three-dimensional arrangement of hydrogen bonding donors and acceptors, π-stacking surfaces, and hydrophobic regions must be precisely matched to the complementary features of the protein binding site to achieve high affinity and selectivity [7]. This requirement for complementarity explains why seemingly minor structural modifications can lead to dramatic changes in biological activity, as alterations in the molecular recognition pattern can disrupt the carefully balanced set of interactions responsible for binding.